5-Iodo-2-(trifluoromethyl)pyridine
Overview
Description
5-Iodo-2-(trifluoromethyl)pyridine: is a chemical compound with the molecular formula C6H3F3IN . It is a pyridine derivative, characterized by the presence of an iodine atom at the 5-position and a trifluoromethyl group at the 2-position of the pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(trifluoromethyl)pyridine typically involves the iodination of 2-(trifluoromethyl)pyridine. One common method is the reaction of 2-(trifluoromethyl)pyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles like sodium azide, potassium thiolate, or primary amines.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a 5-amino-2-(trifluoromethyl)pyridine derivative .
Scientific Research Applications
Chemistry: 5-Iodo-2-(trifluoromethyl)pyridine is used as a building block in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to modify biomolecules, enabling the study of their interactions and functions .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5-Iodo-2-(trifluoromethyl)pyridine and its derivatives depends on their specific applications. These properties make the compound a valuable tool in medicinal chemistry for the design of drugs with improved efficacy and safety profiles .
Comparison with Similar Compounds
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine
- 3-Bromo-5-iodopyridine
Comparison: Compared to similar compounds, 5-Iodo-2-(trifluoromethyl)pyridine is unique due to the specific positioning of the iodine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and physical properties, making it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
5-iodo-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAXFWLQMVBNMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670744 | |
Record name | 5-Iodo-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873107-98-3 | |
Record name | 5-Iodo-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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